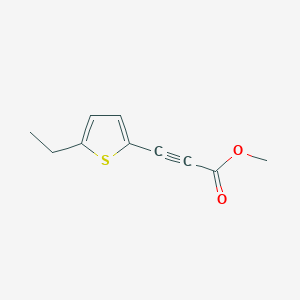

Methyl 3-(5-ethylthiophen-2-yl)propiolate

Description

Methyl 3-(5-ethylthiophen-2-yl)propiolate is a substituted propiolate ester featuring a 5-ethylthiophene ring at the propiolate’s β-position. Its synthesis likely follows protocols similar to other thiophene-functionalized propiolates, such as those involving Sonogashira coupling or sulfur-mediated cyclization (see Section 3 for details) .

Properties

Molecular Formula |

C10H10O2S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

methyl 3-(5-ethylthiophen-2-yl)prop-2-ynoate |

InChI |

InChI=1S/C10H10O2S/c1-3-8-4-5-9(13-8)6-7-10(11)12-2/h4-5H,3H2,1-2H3 |

InChI Key |

ORTLBDCJFHDFPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-ethylthiophen-2-yl)propiolate typically involves the condensation of 5-ethylthiophene-2-carboxylic acid with methyl propiolate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-ethylthiophen-2-yl)propiolate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-ethylthiophen-2-yl)propiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-ethylthiophen-2-yl)propiolate is largely dependent on its specific application. In medicinal chemistry, the thiophene ring can interact with various biological targets, such as enzymes or receptors, through π-π stacking, hydrogen bonding, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparison of Propiolate Derivatives

Structural and Electronic Differences

- Thiophene vs. Phenyl/Pyridyl Substituents : The 5-ethylthiophene moiety in the target compound provides greater electron density compared to phenyl or pyridyl groups. This enhances its nucleophilic character, making it more reactive in cycloadditions or electrophilic substitutions .

- Substituent Position : The ethyl group at the 5-position of thiophene (vs. unsubstituted thiophene in 168g) increases steric bulk and may influence regioselectivity in reactions .

- Electronic Effects: Fluorine in methyl 3-(4-fluorophenyl)propiolate withdraws electron density, stabilizing the triple bond and altering photochemical addition pathways compared to non-fluorinated analogs .

Notes and Limitations

- Availability : The discontinuation of this compound necessitates in-house synthesis for research applications .

- Reactivity Gaps: Limited direct studies on the target compound require extrapolation from phenyl/thiophene analogs .

- Substituent Impact : Ethyl groups may complicate purification due to increased hydrophobicity compared to smaller substituents (e.g., fluorine) .

Biological Activity

Methyl 3-(5-ethylthiophen-2-yl)propiolate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethyl group, which contributes to its lipophilicity and potential biological interactions. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro studies, focusing on its effects on cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 15.0 | Induction of apoptosis via ROS generation |

| PC3 (Prostate) | 20.0 | Inhibition of cell proliferation |

| SW620 (Colon) | 18.5 | Activation of caspase pathways |

| Caki-1 (Kidney) | 22.0 | Modulation of inflammatory cytokines (e.g., IL-6) |

The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This was confirmed through assays such as Annexin V-FITC and Caspase-Glo, which demonstrated increased apoptosis rates in treated cells compared to controls .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

K562 Cell Line Study :

- Objective : To evaluate the cytotoxic effects on chronic myelogenous leukemia cells.

- Findings : The compound induced significant apoptosis at concentrations as low as 15 µM, with a notable increase in ROS levels observed within 12 hours of treatment.

- PC3 Prostate Cancer Study :

The biological activity is largely attributed to the following mechanisms:

- Induction of Apoptosis : The compound triggers apoptosis through mitochondrial pathways, leading to caspase activation.

- Reactive Oxygen Species Generation : Increased ROS levels contribute to cellular stress and apoptosis.

- Cytokine Modulation : The compound has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6), which is often elevated in cancerous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.